Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate
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Overview
Description
“Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate” is a chemical compound with the molecular formula C10H6BrNO4. It is a derivative of indole, a heterocyclic compound that is a prevalent framework in many natural products and synthetic pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate” is characterized by the presence of a bromine atom, two oxygen atoms, and a carboxylate group attached to an indole ring. Further structural analysis would require spectroscopic methods such as 1H and 13C NMR, as well as high-resolution mass spectrometry .Scientific Research Applications
Application in Organic Light Emitting Diodes (OLED) Materials
- Field : Material Science
- Summary : Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate can be used as a precursor for Organic Light Emitting Diodes (OLED) materials .
Application in Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Summary : Indole derivatives, including Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate, are significant in natural products and drugs. They play a main role in cell biology .
- Methods : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Application in Therapeutic Potential of Imidazole Containing Compounds
- Field : Medicinal Chemistry
- Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Application in Tryptophan Dioxygenase Inhibitors
- Field : Biochemistry
- Summary : Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors .
Application in ITK Inhibitors
- Field : Immunology
- Summary : This compound can be used as a reactant for the preparation of ITK inhibitors . ITK inhibitors are used to treat certain immune disorders.
Application in Anti-HIV-1 Drugs
- Field : Virology
- Summary : Indole derivatives, including Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate, can be used in the synthesis of anti-HIV-1 drugs .
Application in Tryptophan Dioxygenase Inhibitors
- Field : Biochemistry
- Summary : Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors .
Application in ITK Inhibitors
- Field : Immunology
- Summary : This compound can be used as a reactant for the preparation of ITK inhibitors . ITK inhibitors are used to treat certain immune disorders.
Application in Anti-HIV-1 Drugs
Future Directions
The future directions for “Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate” and similar compounds lie in their potential for drug discovery. Indole derivatives are found in many pharmacologically active compounds and have been approved by the FDA as antiviral, anticancer, antimalarial, and antitubercular agents . Therefore, further exploration of these compounds could lead to the development of new therapeutic agents.
properties
IUPAC Name |
methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO4/c1-16-10(15)6-3-4(11)2-5-7(6)12-9(14)8(5)13/h2-3H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUDISFMFVEROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NC(=O)C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate | |
CAS RN |
2090721-99-4 |
Source
|
Record name | methyl 5-bromo-2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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